molecular formula C15H13NO3 B14181622 3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid CAS No. 922495-95-2

3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid

Cat. No.: B14181622
CAS No.: 922495-95-2
M. Wt: 255.27 g/mol
InChI Key: HXGFQDHREREHJV-UHFFFAOYSA-N
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Description

3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid group and a methoxy group attached to a phenyl ring with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid group. The methoxy group can be introduced through a nucleophilic substitution reaction, and the ethenyl group can be added via a Heck reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and ethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme functions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

922495-95-2

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-[(4-ethenylphenyl)methoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C15H13NO3/c1-2-11-5-7-12(8-6-11)10-19-13-4-3-9-16-14(13)15(17)18/h2-9H,1,10H2,(H,17,18)

InChI Key

HXGFQDHREREHJV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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